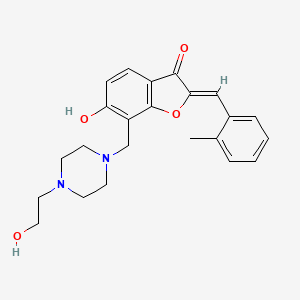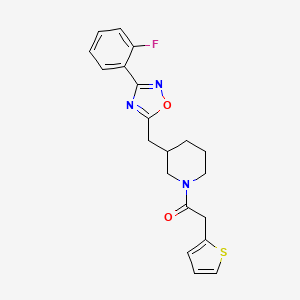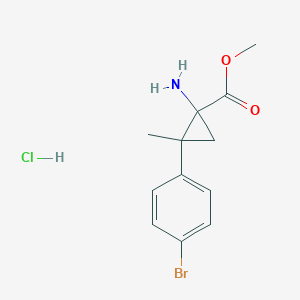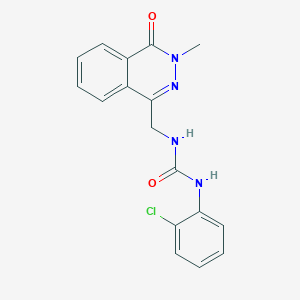
1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a chemical compound that has garnered significant attention in the field of scientific research. This compound is commonly referred to as CMU and has been the subject of numerous studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Mécanisme D'action
The exact mechanism of action of CMU is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. CMU has also been shown to modulate the activity of certain ion channels, including the NMDA receptor and the GABA receptor. These effects are thought to contribute to the various pharmacological properties exhibited by CMU.
Biochemical and Physiological Effects:
CMU has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CMU has also been shown to inhibit the replication of certain viruses and bacteria. In the brain, CMU has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMU in lab experiments is its versatility. It has been shown to exhibit various pharmacological properties, making it a useful tool for investigating the activity of various enzymes, ion channels, and neurotransmitters. However, one of the limitations of using CMU is its potential toxicity. CMU has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the study of CMU. One potential direction is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMU and its potential applications in medicinal chemistry. Furthermore, the development of new synthesis methods for CMU may lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CMU involves the reaction of 2-chlorobenzyl isocyanate with 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CMU. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
CMU has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties in various in vitro and in vivo studies. CMU has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CMU has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22-16(23)12-7-3-2-6-11(12)15(21-22)10-19-17(24)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSDRVOHWFTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


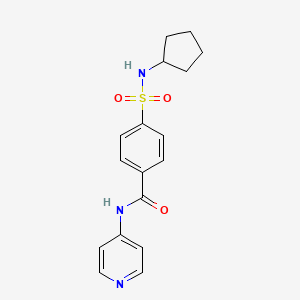

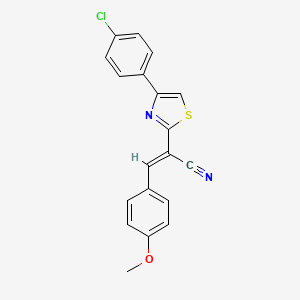
![3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2611303.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)
![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)

